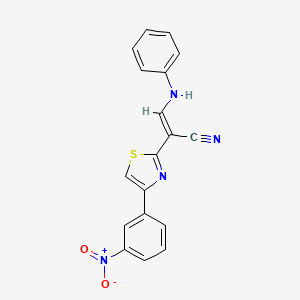
(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is a useful research compound. Its molecular formula is C18H12N4O2S and its molecular weight is 348.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of (E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
The synthesis of this compound typically involves multi-step reactions that can include the formation of thiazole rings and subsequent functionalization. Various methods have been reported for synthesizing similar thiazole derivatives, often using starting materials such as nitroanilines and thioamides. The general synthetic route can be summarized as follows:
- Step 1 : Formation of the thiazole ring via cyclization reactions.
- Step 2 : Introduction of the nitrophenyl group through electrophilic substitution.
- Step 3 : Acrolein or acrylonitrile derivatives are used to form the final product through condensation reactions.
This compound's synthesis is crucial as it lays the groundwork for its subsequent applications in biological systems.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, thiazole derivatives are known to interact with protein kinases and other molecular targets, leading to apoptosis in cancer cells .
Antimicrobial Activity
Thiazole-containing compounds have been recognized for their antimicrobial properties. Research indicates that modifications to the thiazole moiety can enhance antibacterial and antifungal activities. The incorporation of nitrophenyl groups may further improve these properties, making this compound a candidate for developing new antimicrobial agents .
Applications in Drug Development
The unique structural features of this compound make it a valuable scaffold in drug discovery:
- Targeting Cancer : Given its potential anticancer properties, this compound could serve as a lead structure for developing novel chemotherapeutic agents aimed at various cancers.
- Antimicrobial Agents : Its antimicrobial activity suggests utility in formulating new antibiotics or antifungal treatments, especially against resistant strains.
Case Study 1: Anticancer Activity
A study investigated the effects of thiazole derivatives on chronic lymphocytic leukemia cells, demonstrating that compounds similar to this compound exhibited significant cytotoxicity while sparing normal cells . This highlights the therapeutic window that can be exploited in drug development.
Case Study 2: Antimicrobial Efficacy
Another study focused on synthesizing various thiazole derivatives and evaluating their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity, suggesting that this compound could be optimized for better performance against microbial infections .
Data Table: Comparative Biological Activities
Propriétés
IUPAC Name |
(E)-3-anilino-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c19-10-14(11-20-15-6-2-1-3-7-15)18-21-17(12-25-18)13-5-4-8-16(9-13)22(23)24/h1-9,11-12,20H/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUILYLPWWIRLGT-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













